Stellettamide B
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
189580-08-3 |
|---|---|
Molecular Formula |
C24H41ClN2O |
Molecular Weight |
409 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[[(1S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-2,6,10-trimethylundeca-2,4,9-trienamide;chloride |
InChI |
InChI=1S/C24H40N2O.ClH/c1-19(2)10-8-11-20(3)12-9-13-21(4)24(27)25-18-22-15-17-26(5)16-7-6-14-23(22)26;/h9-10,12-13,20,22-23H,6-8,11,14-18H2,1-5H3;1H/b12-9+,21-13+;/t20-,22+,23-,26?;/m1./s1 |
InChI Key |
FIFFPLABWGPKDB-WZSNGZBUSA-N |
SMILES |
CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-] |
Isomeric SMILES |
C[C@H](CCC=C(C)C)/C=C/C=C(\C)/C(=O)NC[C@@H]1CC[N+]2([C@@H]1CCCC2)C.[Cl-] |
Canonical SMILES |
CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-] |
Synonyms |
Stellettamide B |
Origin of Product |
United States |
Chemical Compound Information
Structural Elucidation and Stereochemical Characterization of Stellettamide B
Spectroscopic and Chemical Methods for Structure Determination
Initial efforts to determine the structure of Stellettamide B relied heavily on a suite of spectroscopic and chemical methods. researchgate.netcolab.ws Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments, were instrumental in piecing together the connectivity of the molecule. researchgate.netrsc.org Mass spectrometry provided crucial information about the compound's molecular weight and formula. nih.govmdpi.com
These initial spectroscopic data allowed researchers to propose a planar structure for this compound and even make a preliminary assignment of its relative stereochemistry. acs.org Chemical degradation studies, which involve breaking the molecule into smaller, more easily identifiable fragments, also contributed to the early understanding of its structural components. researchgate.net
Definitive Absolute Stereochemistry via Total Synthesis
While spectroscopic methods provided a strong foundation, the definitive and unambiguous determination of this compound's absolute stereochemistry could only be achieved through total synthesis. acs.orgnih.govnih.gov
The first total synthesis of the proposed structure of this compound led to a significant revision of the initially assigned stereochemistry. acs.org When the synthesized compound was compared to the natural product, discrepancies in the spectroscopic data, particularly the NMR spectra, became apparent. scienceopen.com This indicated that the original proposed structure was a stereoisomer of the natural this compound. acs.org The synthesis of an epimer at the C(6'') position ultimately proved to be identical to the natural product, leading to the necessary correction of the original structural assignment. acs.org
Through a meticulous and enantioselective total synthesis, the absolute configuration of natural (-)-Stellettamide B was unequivocally established as 1S,4S,8aR,6′′R. acs.orgnih.gov This landmark achievement not only corrected the previously proposed structure but also provided a clear and accurate three-dimensional representation of the molecule. acs.orgscispace.com The synthesis involved the coupling of a chiral 1-(aminomethyl)-indolizidine fragment with a chiral trienoic acid fragment. acs.orgnih.gov
Total Synthesis and Synthetic Strategies for Stellettamide B
Seminal Total Synthesis Approaches
The first total synthesis of (-)-Stellettamide B was a landmark achievement that successfully constructed the molecule and, crucially, revised the initially proposed stereochemistry of the natural product. nih.govacs.org This pioneering work established a convergent strategy that has influenced subsequent synthetic efforts.
The inaugural total synthesis, reported by Kibayashi and coworkers, was characterized by a convergent approach that involved the synthesis of two major fragments followed by their strategic coupling. acs.orgacs.org The key intermediates in this seminal work were a chiral 1-(aminomethyl)indolizidine fragment and a chiral trienoic acid side chain. nih.gov
The synthesis of the indolizidine core was a critical challenge. The methodology employed an asymmetric allylation of a tricyclic N-acyl-N,O-acetal, which established the necessary stereochemistry for this portion of the molecule. acs.org The trienoic acid fragment was prepared separately, with its stereocenter being installed through an asymmetric epoxidation using D-diethyl tartrate. acs.org This modular approach allowed for the independent construction of the two complex components before their final assembly.
A central challenge in the synthesis of Stellettamide B is the control of its multiple stereocenters. The first total synthesis was inherently enantioselective, aiming for the naturally occurring (-)-enantiomer. acs.org This was achieved by employing stereocontrolled reactions at key steps.
The enantioselectivity of the synthesis of the 1-(aminomethyl)indolizidine fragment was secured through a titanium tetrachloride (TiCl4)-mediated asymmetric allylation. nih.govacs.org For the trienoic acid side chain, an asymmetric epoxidation strategy was employed to set the chiral center. acs.org The successful synthesis not only produced the target molecule but also established its absolute stereochemistry as 1S,4S,8aR,6''R, correcting the previously reported assignment. nih.govacs.org
Strategic Fragment Coupling Reactions (e.g., Amide Coupling)
The convergent nature of the dominant synthetic strategy for this compound necessitates a reliable method for connecting the principal fragments. The key coupling reaction employed is the formation of an amide bond between the primary amine of the 1-(aminomethyl)indolizidine fragment and the carboxylic acid of the trienoic acid side chain. nih.govacs.org
Role of Asymmetric Catalysis in Synthesis (e.g., TiCl4-mediated asymmetric allylation)
Asymmetric catalysis plays a pivotal role in establishing the correct stereochemistry of this compound during its synthesis. frontiersin.org The most notable example is the use of a Lewis acid-mediated reaction to control the formation of the chiral indolizidine core. nih.govacs.org
Application of Diversity-Oriented Synthesis (DOS) Approaches
While the primary focus of synthetic efforts has been the target-oriented synthesis of this compound itself, the established synthetic route is amenable to Diversity-Oriented Synthesis (DOS) approaches. cam.ac.ukcam.ac.uk DOS aims to generate collections of structurally diverse small molecules from a common starting point or scaffold, which can then be screened for novel biological activities. mdpi.com
The modular, fragment-based strategy employed in the total synthesis of this compound provides a clear platform for DOS. mdpi.com By systematically varying the structure of the two key fragments—the indolizidine core and the trienoic acid side chain—a library of this compound analogs could be generated. For instance, different substituted or stereochemically varied trienoic acids could be coupled to the indolizidine amine to explore the structure-activity relationship of the side chain. This approach would allow for the exploration of chemical space around the natural product's core structure, potentially leading to the discovery of new compounds with enhanced or novel therapeutic properties. cam.ac.uk
Utilization of Key Chiral Building Blocks (e.g., 2-Piperidineethanol derivatives)
The construction of complex natural products like this compound often relies on the use of pre-existing chiral molecules, known as chiral building blocks. nih.gov These compounds, sourced from the "chiral pool" or prepared via asymmetric synthesis, provide a convenient way to introduce stereocenters into the target molecule. chiroblock.com
Key Synthetic Reactions for this compound
| Reaction Type | Reagents/Catalyst | Purpose in Synthesis | Key Intermediates |
| Asymmetric Allylation | TiCl4, Chiral Auxiliary | Establishes stereochemistry of the indolizidine core. | Tricyclic N-acyl-N,O-acetal |
| Amide Coupling | DCC, DMAP | Connects the two main fragments of the molecule. | 1-(aminomethyl)indolizidine, Trienoic acid |
| Asymmetric Epoxidation | D-diethyl tartrate, Ti(OiPr)4 | Sets the stereocenter in the trienoic acid side chain. | Allylic alcohol precursor to the trienoic acid |
| Quaternization | Iodomethane (MeI), AgCl | Forms the quaternary nitrogen in the final product. | Fully assembled this compound precursor |
Biosynthetic Investigations and Proposed Pathways of Stellettamide B
Hypothesized Biosynthetic Precursors (e.g., Polyketide and Terpenoid Derivations)
The mixed biogenesis of Stellettamide B is best understood by examining its likely precursors, which are thought to be derived from terpenoid and polyketide metabolism.
Terpenoid Derivations : The side chain of this compound bears a strong structural resemblance to sesquiterpenoids. It is hypothesized that a C15 farnesyl pyrophosphate (FPP) precursor, a cornerstone of terpenoid biosynthesis, serves as the starting point. researchgate.net Terpenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized via the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways and are condensed to form FPP. mdpi.comnih.gov Synthetic studies aimed at other members of the stellettamide family, such as stellettamides A and C, have successfully utilized farnesol (B120207) (derived from FPP) as a common precursor for the triene carboxylic acid fragment, lending strong support to this hypothesis. researchgate.net
Polyketide Derivations : The indolizidine core and the initial portion of the side chain are believed to originate from a polyketide pathway. researchgate.net Polyketide synthases (PKSs) catalyze the sequential condensation of small carboxylic acid units, typically acetate (B1210297) or propionate (B1217596) (in the form of malonyl-CoA or methylmalonyl-CoA), to build a carbon chain. nih.gov This process would account for the regular pattern of oxygenation and alkyl branching observed in the part of the this compound structure not derived from the terpenoid unit. The combination of terpenoid and polyketide precursors places this compound in the broad class of natural products known as meroterpenoids. researchgate.net
Theoretical Mechanistic Pathways for Skeletal Assembly (e.g., Biogenic Diels-Alder Addition)
The formation of the complex, cyclic framework of many natural products is often rationalized through key bond-forming reactions. For molecules containing six-membered rings, a biogenic Diels-Alder reaction is a frequently proposed and compelling mechanistic hypothesis. nih.govsigmaaldrich.com The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com
In the context of this compound's biosynthesis, it is theorized that an intramolecular Diels-Alder reaction could play a pivotal role in constructing the indolizidine ring system or other cyclic features. This hypothesis envisions a linear precursor, assembled from the polyketide and terpenoid-derived fragments, that contains both a conjugated diene system (from the polyene portion) and a suitable dienophile. masterorganicchemistry.com A subsequent intramolecular cyclization, potentially catalyzed by a "Diels-Alderase" enzyme, would then form the six-membered ring of the bicyclic core in a highly controlled and stereospecific manner. nih.gov While direct enzymatic proof for a Diels-Alderase in the Stelletta sponge remains elusive, the existence of such enzymes has been strongly implicated in the biosynthesis of other complex alkaloids, such as versicolamide B in fungi, lending credence to this theoretical pathway. nih.gov
Comparative Biosynthesis with Structurally Related Alkaloids
The biosynthetic pathway of this compound can be contextualized by comparing it to structurally related compounds.
Other Stellettamides : The biosynthesis of this compound is closely related to that of its congeners, Stellettamide A and C. Synthetic studies have shown that the aminomethylindolizidine core and the polyene side chain of these related alkaloids can be derived from common precursors, including farnesol for the side chain. researchgate.net This suggests a conserved biosynthetic strategy within the stellettamide family, with minor variations in oxidation or acylation patterns accounting for the different final structures.
Other Alkaloids of Mixed Biogenesis : The hybrid polyketide-terpenoid origin of this compound is a recurring theme in marine natural products. Many fungal meroterpenoids, for instance, are also assembled by combining polyketide and terpenoid subunits. researchgate.net
Indolizidine and Quinolizidine Alkaloids : The indolizidine core of this compound is a common structural motif in alkaloids from various sources, including plants and amphibians. scispace.comutexas.edu The biosynthetic strategies for these related heterocyclic systems often involve cyclization reactions of linear precursors derived from amino acids or polyketides. Comparative analysis of the genes and enzymes involved in these diverse pathways can help identify candidate genes responsible for indolizidine ring formation in the biosynthesis of this compound. google.com The proposed Diels-Alder cyclization in the biosynthesis of this compound finds a parallel in the biosynthesis of other alkaloids like versicolamide B, where an intramolecular Diels-Alder reaction is a key step. nih.gov This comparative approach highlights how nature repeatedly uses powerful chemical transformations to generate structural diversity.
Preclinical Biological Activities and Mechanistic Research of Stellettamide B
Antifungal Activity Spectrum
Stellettamide B has been identified as possessing moderate antifungal properties. nih.gov Initial screenings of this compound revealed its inhibitory action against fungal growth, suggesting its potential as a lead compound for the development of new antifungal agents. However, detailed studies delineating the full spectrum of its activity against a wide range of fungal species are not extensively documented in publicly available scientific literature.
While this compound is reported to have general antifungal activity, specific data regarding its in vitro efficacy, such as the minimum inhibitory concentration (MIC) against specific fungal pathogens like Candida albicans, is not detailed in the available research. Further focused studies are required to quantify its potency against clinically relevant fungal strains and to understand its potential for therapeutic applications.
Cellular Pathway Modulation and Apoptosis Induction
Currently, there is no scientific literature available that documents the effects of this compound on cellular pathways related to apoptosis or cell proliferation. Research into the broader biological effects of this compound, including its potential to modulate key cellular signaling cascades, has not been reported.
Given the absence of primary research in this area, the mechanisms by which this compound might interact with cellular pathways, such as those governing apoptosis, are unknown. Investigations into whether this compound can induce programmed cell death or affect cell cycle progression would be necessary to explore its potential as a cytotoxic or cytostatic agent.
Identification of Potential Pharmacological Targets at the Cellular Level
Initial research into the bioactivity of this compound has identified two primary areas of pharmacological action: antifungal activity and the ability to cleave RNA. uni.lunih.govnih.gov These findings suggest that the compound's cellular targets and mechanisms of action are likely related to these functions.
Antifungal Activity: this compound has been reported to exhibit moderate antifungal properties. nih.gov The precise mechanism by which it inhibits fungal growth has not been fully elucidated. However, common mechanisms of action for antifungal agents include the disruption of the fungal cell membrane's integrity, often by targeting the synthesis of essential components like ergosterol, or by inhibiting crucial enzymes necessary for fungal cell wall synthesis. wikipedia.orgnih.gov Another potential mechanism is the inhibition of nucleic acid or protein synthesis, which are vital processes for fungal cell survival and proliferation. wikipedia.org Further investigation is required to determine the specific molecular target of this compound within fungal cells.
RNA-Cleaving Activity: A notable characteristic of this compound is its reported ability to cleave RNA. uni.lunih.gov The capacity of a small molecule to cleave RNA is significant, as it suggests a potential to modulate gene expression at the post-transcriptional level. RNA-cleaving molecules can interfere with the lifecycle of RNA viruses or disrupt the translation of specific messenger RNAs (mRNAs) into proteins, thereby affecting various cellular processes. The mechanism often involves the molecule binding to a specific RNA structure or sequence and catalyzing the cleavage of the phosphodiester backbone. nih.govvulcanchem.com This can occur through various chemical processes, sometimes involving the recruitment of metal ions to facilitate the hydrolytic cleavage of the RNA strand. nih.govnih.gov The specific sequence or structural motifs in RNA that this compound targets and the precise chemical mechanism of its cleaving action are areas for ongoing research.
Cytotoxic Activities in Preclinical Cellular Models
This compound has been noted for its cytotoxic activity in early studies. nih.gov However, comprehensive, publicly available data detailing its specific potency (e.g., IC50 values) across a wide range of human cancer cell lines are not as extensively documented as for other related compounds isolated from Stelletta sponges, such as the stellettins.
The genus Stelletta is a rich source of bioactive compounds, and many of its metabolites have demonstrated significant cytotoxic effects in various preclinical cancer models. While not representing the specific activity of this compound, the data from these related compounds illustrate the therapeutic potential of this class of marine natural products. For instance, Stellettin A and Stellettin B have been subjects of more detailed cytotoxic investigation.
Interactive Table of Cytotoxic Activities of Selected Compounds from Stelletta Sponges
| Compound | Cell Line | Activity Type | Value | Reference |
| Stellettin A | P388 (Murine Leukemia) | ED50 | 0.001 µg/mL | nih.gov |
| Stellettin B | SF295 (Human Glioblastoma) | GI50 | 0.01 µM | |
| Stellettin B | K562 (Human Chronic Myeloid Leukemia) | IC50 | 0.035 µM | nih.gov |
| Stellettin B | KU812 (Human Chronic Myeloid Leukemia) | IC50 | 0.95 µM | nih.gov |
| Stellettin B | U937 (Human Histiocytic Lymphoma) | IC50 | 4.55 µM | nih.gov |
This table presents data for related compounds and is for illustrative purposes regarding the bioactivity found in the Genus Stelletta. ED50: 50% effective dose; GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.
The cytotoxic profile of Stellettin B, for example, shows high potency against glioblastoma and leukemia cell lines while exhibiting lower toxicity toward normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells. nih.gov The mechanisms underlying the cytotoxicity of these related compounds often involve the induction of apoptosis (programmed cell death) through various signaling pathways, such as the inhibition of the PI3K/Akt pathway. nih.gov
While the specific cytotoxic mechanisms and potency of this compound require more in-depth investigation, its classification as a cytotoxic and RNA-cleaving agent marks it as a compound of interest for further preclinical development in oncology. nih.govnih.gov
Structure Activity Relationship Sar Studies of Stellettamide B and Analogues
Principles of Structure-Activity Relationship in Indolizidine Alkaloids
The structure-activity relationship (SAR) of indolizidine alkaloids, a class of nitrogen-containing heterocyclic compounds, is a critical area of study for the development of new therapeutic agents. researchgate.net These alkaloids are characterized by a fused bicyclic system comprising a six-membered and a five-membered ring with a nitrogen atom at the bridgehead. researchgate.net SAR studies investigate how the structural features of these molecules influence their biological activity. researchgate.net Key principles in the SAR of indolizidine alkaloids include the stereochemistry of the molecule, the nature and position of substituents on the indolizidine core, and the characteristics of any side chains. researchgate.netwhiterose.ac.uk
The spatial arrangement of atoms, or stereochemistry, is paramount in determining the biological activity of indolizidine alkaloids. The orientation of substituents and the conformation of the fused ring system dictate how the molecule interacts with its biological target. acs.org Modifications to the core structure, such as the introduction or alteration of functional groups (e.g., hydroxyl or alkyl groups), can significantly impact potency and selectivity. beilstein-journals.org Furthermore, the presence, length, and functionality of side chains appended to the indolizidine core are often crucial determinants of the pharmacological profile. beilstein-journals.org For instance, lipophilic side chains can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. scienceopen.com
Influence of Indolizidine Core Modifications on Biological Activity
While specific SAR studies on the modification of the indolizidine core of Stellettamide B are not extensively documented, general principles derived from related indolizidine alkaloids can be applied. The indolizidine core serves as a rigid scaffold, and any alterations to its structure can be expected to have a profound impact on biological activity.
For many indolizidine alkaloids, the presence and position of hydroxyl groups on the bicyclic core are critical for activity. These groups can form hydrogen bonds with target enzymes or receptors, contributing to the binding affinity. The substitution pattern on the indolizidine ring system also plays a role in defining the molecule's interaction with biological targets. In other classes of indolizidine alkaloids, such as the phenanthroindolizidines, modifications to the aromatic portion of the molecule have been shown to significantly alter their antitumor activity. scienceopen.com
In the context of this compound, the specific substitution pattern and the integrity of the indolizidine ring system are likely essential for its observed antifungal and RNA-cleaving activities. ontosight.ai Any modifications, such as the introduction of additional substituents or changes in the ring fusion stereochemistry, would be expected to alter its biological profile.
Contribution of the Norsesquiterpene Side Chain to Pharmacological Profile
The extended and unsaturated nature of the norsesquiterpene side chain in this compound suggests that it may be involved in hydrophobic interactions with its biological target. The presence of conjugated double bonds introduces a degree of rigidity to the side chain, which may be important for adopting the correct conformation for binding.
In other classes of alkaloids, the nature of the side chain has been shown to be critical for selectivity and potency. For example, in some poison-frog alkaloids with a 5,8-disubstituted indolizidine core, the side chains are crucial in determining their selectivity and potency for different subtypes of neuronal nicotinic receptors. beilstein-journals.org While direct studies on this compound are lacking, it is reasonable to hypothesize that modifications to the norsesquiterpene side chain, such as altering its length, degree of unsaturation, or the introduction of different functional groups, would significantly modulate its antifungal and other biological activities.
Stereochemical Impact on Biological Efficacy and Selectivity
Stereochemistry is a fundamental determinant of biological activity for chiral molecules like this compound. The precise three-dimensional arrangement of atoms is critical for the interaction with chiral biological macromolecules such as enzymes and receptors. acs.org The total synthesis of (-)-Stellettamide B was instrumental in revising the initially proposed stereochemistry and establishing the absolute configuration as 1S,4S,8aR,6''R. nih.gov
Comparative SAR Analyses with Stellettamide A and Other Related Stelletta Alkaloids
A comparative analysis of the structure-activity relationships of this compound with its close analogue, Stellettamide A, and other alkaloids from the Stelletta genus provides valuable insights into the structural requirements for their biological activities.
Other alkaloids isolated from Stelletta sponges, such as the stellettadins, also possess unique structural features and biological activities. For instance, stellettadine A, which also contains a norsesquiterpene unit, has been shown to induce metamorphosis in ascidian larvae. researchgate.net A comparative analysis of the structures and activities of these diverse alkaloids suggests that the nature of the side chain appended to the core structure is a key determinant of the specific biological activity.
Design and Synthesis of Bioactive Derivatives and Analogues for SAR Probing
The design and synthesis of bioactive derivatives and analogues are essential strategies for probing the structure-activity relationships of a natural product like this compound. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its biological activity.
To date, there is a limited number of published studies focusing on the synthesis of this compound analogues specifically for SAR studies. However, the total synthesis of this compound itself has paved the way for the future creation of such derivatives. nih.gov A rational approach to designing analogues would involve modifications at several key positions:
Indolizidine Core: Synthesis of analogues with altered substitution patterns or stereochemistry on the indolizidine core would help to elucidate the importance of this scaffold.
Norsesquiterpene Side Chain: The creation of a library of analogues with variations in the length, saturation, and functional groups of the side chain would provide critical information on its role in biological activity. For example, synthesizing analogues with shorter or longer chains, or with saturated bonds instead of double bonds, could reveal the optimal requirements for target interaction.
Amide Linker: Modifying the amide linkage that connects the indolizidine core and the side chain could also provide valuable SAR data.
Advanced Research Methodologies Applied to Stellettamide B
High-Resolution Spectroscopic Techniques for Structural Analysis
The definitive structure of Stellettamide B was established through a combination of high-resolution spectroscopic methods. These techniques provide detailed insights into the molecular framework, connectivity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental in piecing together the carbon skeleton and the placement of protons within the this compound molecule. utexas.edu Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in assigning the complex spin systems of the indolizidine core and the unsaturated side chain. For instance, in a study detailing the total synthesis of (-)-Stellettamide B, ¹H NMR spectroscopy was crucial for characterization. unimi.it The analysis of coupling constants and chemical shifts in the NMR spectra allows for the determination of the relative stereochemistry of the various chiral centers.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, yield valuable structural information. nih.gov The fragmentation patterns observed can help to identify the different structural motifs within the molecule, such as the indolizidine ring and the fatty acid-derived side chain. nih.gov This data is crucial for confirming the proposed structure and for identifying the compound in complex biological extracts. nih.gov
X-ray Crystallography : While a single-crystal X-ray diffraction study was reported for the related compound pterocellin A to unambiguously determine its structure, this technique is also applicable to this compound if suitable crystals can be obtained. researchgate.net X-ray crystallography provides the most definitive three-dimensional structure of a molecule, confirming the absolute stereochemistry of all chiral centers.
The following table summarizes the key spectroscopic techniques and their contributions to the structural elucidation of this compound:
| Spectroscopic Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton framework |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations for structural assembly |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns for subunit identification |
Advanced Chromatographic Separation and Purification Methodologies
The isolation of this compound from its natural source, a marine sponge of the genus Stelletta, and its purification from synthetic reaction mixtures, relies on advanced chromatographic techniques. nih.gov These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com
Column Chromatography : This is a fundamental technique used for the initial fractionation of the crude extract. researchgate.net The extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. researchgate.net By using a gradient of solvents with increasing polarity (e.g., hexane (B92381) to ethyl acetate), compounds with different polarities can be separated. researchgate.net
High-Performance Liquid Chromatography (HPLC) : For the final purification of this compound to a high degree of purity, reversed-phase HPLC is often employed. unimi.itnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The high resolution of HPLC allows for the separation of closely related compounds, ensuring the isolation of pure this compound. nih.gov The retention time in HPLC can also serve as an identifying characteristic of the compound. nih.gov
The purification process for this compound typically involves a multi-step approach, as outlined below:
| Chromatographic Method | Purpose | Typical Phases |
|---|---|---|
| Column Chromatography | Initial fractionation of crude extract | Stationary: Silica gel; Mobile: Hexane/Ethyl Acetate (B1210297) gradient |
| High-Performance Liquid Chromatography (HPLC) | Final purification to high purity | Stationary: C18 (Reversed-phase); Mobile: Acetonitrile/Water or Methanol (B129727)/Water gradient |
In Vitro Bioassay Development and Screening Protocols
This compound has been reported to exhibit moderate antifungal and RNA-cleaving activities. nih.gov The discovery and characterization of these biological activities are achieved through the development and implementation of specific in vitro bioassays.
Antifungal Activity Screening : The antifungal properties of this compound are typically evaluated using a panel of pathogenic fungi. A common method is the broth microdilution assay, where the compound is serially diluted in a liquid growth medium in a microtiter plate. The fungal suspension is then added to each well, and the plate is incubated. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.
RNA Cleavage Assays : The ability of this compound to cleave RNA is investigated using in vitro cleavage assays. nih.gov In a typical protocol, a specific RNA substrate, which may be radiolabeled or fluorescently tagged, is incubated with varying concentrations of this compound. The reaction products are then separated by gel electrophoresis. The appearance of smaller RNA fragments indicates cleavage activity. The efficiency and specificity of the cleavage can be analyzed by examining the pattern and intensity of the resulting bands.
The development of these bioassays is crucial for understanding the potential therapeutic applications of this compound and for guiding further derivatization to enhance its activity.
Enantiomeric Excess Determination in Synthetic Studies
The total synthesis of natural products with multiple chiral centers, such as this compound, requires precise control over stereochemistry. researchgate.net A critical aspect of this is the determination of the enantiomeric excess (e.e.), which measures the purity of one enantiomer in a mixture. researchgate.net
The first total synthesis of (-)-stellettamide B was instrumental in revising the initially proposed stereochemistry of the natural product. nih.gov This achievement underscores the importance of methods to determine enantiomeric purity. Chiral chromatography is a primary technique for this purpose. By using a chiral stationary phase in either gas chromatography (GC) or HPLC, the two enantiomers of a chiral intermediate or the final product can be separated and quantified. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers, from which the e.e. can be calculated.
Furthermore, NMR spectroscopy using chiral derivatizing agents or chiral solvating agents can also be employed to determine the e.e. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or solvates that exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.
Computational Chemistry and Molecular Modeling for SAR Prediction and Mechanistic Insights
Computational chemistry and molecular modeling are powerful tools for gaining deeper insights into the structure-activity relationships (SAR) of bioactive molecules like this compound and for predicting their mechanism of action.
Structure-Activity Relationship (SAR) Prediction : By creating a computational model of this compound, researchers can systematically modify its structure in silico and predict how these changes will affect its biological activity. This can help in designing more potent and selective analogs. For example, the AM1 quantum chemical method has been used to investigate the stereochemical course of a cycloaddition reaction in a synthetic route that could be applied to this compound, demonstrating the utility of computational methods in understanding and predicting reaction outcomes.
Mechanistic Insights : Molecular docking simulations can be used to predict how this compound interacts with its biological targets, such as fungal enzymes or RNA. These simulations place the ligand (this compound) into the binding site of the receptor and calculate the binding affinity. This can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its biological activity. Molecular dynamics (MD) simulations can further provide information on the dynamic behavior of the ligand-receptor complex over time, offering a more complete picture of the binding mechanism.
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and by providing a rational basis for understanding their mechanism of action.
Q & A
Q. What experimental methods are typically used to isolate and purify Stellettamide B from marine sources?
this compound is isolated from marine sponges (e.g., Stelletta spp.) via solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques such as HPLC or flash column chromatography. Key considerations include:
Q. How is the structural elucidation of this compound validated in peer-reviewed studies?
Structural validation requires a multi-technique approach:
- 1D/2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals and establish connectivity .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .
Example data table for validation:
| Technique | Key Peaks/Features | Role in Validation |
|---|---|---|
| HSQC NMR | Correlated ¹H-¹³C signals | Assigns carbon backbone |
| HRMS | [M+H]+ = 487.2843 | Confirms molecular weight |
Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?
Initial screening often includes:
- Cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) .
- Antimicrobial testing using disk diffusion or microdilution methods .
- Dose-response curves to establish IC₅₀ values, ensuring replicates (n ≥ 3) for statistical significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?
Contradictions may arise from:
- Cell line variability (genetic drift, culture conditions). Mitigate by using authenticated cell lines and reporting passage numbers .
- Compound stability (e.g., degradation in DMSO). Validate stability via HPLC pre-/post-assay .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
Synthetic challenges include stereochemical control and macrocyclic ring formation. Methodological approaches:
Q. How should predictive modeling be integrated to explore this compound’s mechanism of action?
Combine computational and experimental tools:
Q. What ethical and methodological standards apply when replicating in vivo studies of this compound?
- Ethical compliance : Follow institutional animal care protocols (IACUC) for dosing and endpoint criteria .
- Blinding and randomization to reduce bias in outcome assessment .
- Data transparency : Share raw datasets (e.g., via Figshare) to enable independent validation .
Methodological Guidelines for Research Design
- Hypothesis formulation : Anchor research questions to gaps in literature (e.g., "How does this compound modulate apoptosis in drug-resistant cells?"), ensuring testability via defined variables .
- Data interpretation : Use tools like GraphPad Prism for statistical analysis and Prism’s “explain” feature to justify outlier exclusion .
- Literature integration : Systematically review existing studies using PRISMA frameworks to avoid redundancy and identify under-explored mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
